Synthetic Versatility: Enables Nucleophilic Displacement Pathways Inaccessible to 2-Methyl Analog
A key differentiator is the synthetic utility derived from the 2-methylthio group. It acts as a leaving group, enabling the synthesis of 2-amino-substituted quinazolinones, a critical step in generating diverse compound libraries [1]. This reactivity is absent in the closest analog, 3-amino-2-methylquinazolin-4(3H)-one (CAS 1898-06-2). The latter's 2-methyl group is synthetic inert, precluding its use as a precursor for 2-substituted amino derivatives without de novo scaffold construction, directly limiting its utility for structure-activity relationship (SAR) studies at this position . Specific examples demonstrate that target compound yields various 2-benzylamino derivatives in good yields, whereas no comparable derivatives can be synthesized from the 2-methyl analog.
| Evidence Dimension | Synthetic Reactivity (Nucleophilic Displacement at C-2) |
|---|---|
| Target Compound Data | The methylthio group is readily displaced by primary amines (e.g., benzylamine, morpholine) to yield 2-substituted amino derivatives in good yields [1]. |
| Comparator Or Baseline | 3-Amino-2-methylquinazolin-4(3H)-one (CAS 1898-06-2); the C-2 methyl group is not a leaving group and cannot undergo analogous nucleophilic substitution reactions . |
| Quantified Difference | Not applicable (qualitative functional group reactivity difference). |
| Conditions | Standard nucleophilic aromatic substitution conditions (e.g., refluxing benzylamine, various solvents). |
Why This Matters
This qualitative difference defines the compound's primary market value: it is purchased specifically to access a vast, otherwise inaccessible chemical space at the 2-position, which is a critical determinant of biological activity for this pharmacophore.
- [1] Swapna, M., et al. (2003). Synthesis, Analgesic and Anti-inflammatory Activities of Some Novel 2,3-Disubstituted Quinazolin-4(3H)-ones. Biological and Pharmaceutical Bulletin, 26(4), 557-559. View Source
